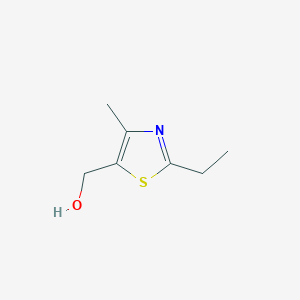

(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol

Description

Propriétés

IUPAC Name |

(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-3-7-8-5(2)6(4-9)10-7/h9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELFLNFBTDIHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568118 | |

| Record name | (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137267-28-8 | |

| Record name | (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Pathway

Methyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate undergoes reduction using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The ester group (-COOCH₃) is selectively reduced to a primary alcohol (-CH₂OH), while the thiazole ring remains intact due to its aromatic stability.

Reaction Conditions

Mechanistic Insights

LiAlH₄ delivers hydride ions (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate. Quenching with aqueous NH₄Cl liberates the alcohol.

Advantages and Limitations

- Advantages : High selectivity, scalability, and compatibility with thiazole rings.

- Limitations : LiAlH₄ requires strict anhydrous conditions and poses safety risks.

Hydrolysis of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonitrile

An alternative route involves nitrile hydrolysis followed by reduction.

Step 1: Nitrile Hydrolysis

2-Ethyl-4-methyl-1,3-thiazole-5-carbonitrile is hydrolyzed to the carboxylic acid using concentrated HCl or H₂SO₄ under reflux.

Reaction Conditions

Step 2: Carboxylic Acid Reduction

The resultant carboxylic acid is reduced to the alcohol using borane-tetrahydrofuran (BH₃·THF):

Reaction Conditions

Comparative Analysis

- Efficiency : Two-step process lowers overall yield (~40–60%) compared to direct ester reduction.

- Utility : Suitable for substrates sensitive to strong reducing agents like LiAlH₄.

Direct Synthesis via Hantzsch Thiazole Formation

The Hantzsch thiazole synthesis offers a route to construct the thiazole ring with pre-installed hydroxymethyl groups.

Reaction Design

A thioamide (e.g., ethyl thioacetate) reacts with α-haloketones containing a hydroxymethyl group. For example:

- α-Haloketone : 3-chloro-2-oxobutyl alcohol

- Thioamide : Ethyl thioacetate

Reaction Conditions

Challenges

- Limited availability of α-haloketones with hydroxymethyl groups.

- Competing side reactions due to the reactivity of the alcohol group.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Structure :

The compound features a thiazole ring, which is essential for its biological activity. The thiazole structure includes sulfur and nitrogen atoms, contributing to its unique chemical properties.

Molecular Formula :

C₇H₉N₁S

Medicinal Chemistry

(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol serves as a building block in the synthesis of more complex thiazole derivatives. These derivatives are studied for their potential pharmacological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. In a study assessing various thiazole derivatives, the compound demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Antitumor Activity : The compound has shown significant growth inhibition in cancer cell lines such as MDA-MB-231. A systematic evaluation revealed a reduction in cell viability after treatment with varying concentrations over several days .

Biological Research

In biological studies, this compound is utilized to investigate enzyme interactions and cellular pathways. Its role in studying thiazole derivatives allows researchers to explore:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent.

- Cellular Mechanisms : Understanding how this compound interacts with cellular components can lead to new therapeutic strategies for diseases like cancer and infections.

Agricultural Chemistry

In the agricultural sector, thiazole derivatives are often employed as fungicides and biocides due to their efficacy against various plant pathogens. This compound can be used in the formulation of:

- Fungicides : Effective in controlling fungal diseases in crops.

- Pesticides : Its biological activity makes it suitable for developing environmentally friendly pest control agents.

Chemical Synthesis

This compound is also valuable in chemical synthesis processes where thiazole derivatives are required as intermediates or catalysts in reactions involving:

- Dyes Production : Thiazoles are integral in synthesizing various dyes used in textiles.

- Pharmaceuticals : As a precursor for synthesizing other biologically active compounds.

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial activity of various thiazole derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an alternative to conventional antibiotics .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on the effects of this compound on MDA-MB-231 breast cancer cells revealed notable growth inhibition, indicating its potential as an antitumor agent .

Mécanisme D'action

The mechanism of action of (2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Variations

The following thiazole derivatives share the hydroxymethyl (–CH₂OH) group but differ in substituents, impacting their physicochemical and biological properties:

Physicochemical Properties

- Lipophilicity: The ethyl group in (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol enhances lipophilicity compared to the dimethyl analog (logP ~1.8 vs. ~1.2) . The trifluoromethyl derivative () exhibits higher hydrophobicity (logP ~2.5) due to CF₃ .

- Solubility : The hydroxymethyl group improves aqueous solubility, but bulky substituents (e.g., phenyl in ) reduce it .

- Thermal Stability : Aromatic substituents (e.g., phenyl) increase melting points (>150°C) compared to alkyl-substituted analogs (~100–120°C) .

Activité Biologique

(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent, among other properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6H7NOS. Its structure includes a thiazole ring, which is known for its ability to interact with various biological targets due to its unique electronic properties. The presence of the ethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes .

Target Interactions

Thiazole derivatives, including this compound, are known to interact with several biological targets:

- Enzymes : These compounds can inhibit enzymes involved in critical cellular processes. For instance, they have been shown to inhibit protein kinases associated with cancer progression .

- Receptors : Thiazole derivatives may bind to receptors that modulate inflammatory responses, influencing gene expression and cellular metabolism.

Cellular Effects

This compound affects various cell types by modulating cell signaling pathways. It has been observed to alter gene expression related to inflammation and apoptosis, thereby impacting cellular function significantly .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria as well as fungi. In vitro studies have demonstrated its effectiveness in inhibiting microbial growth .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For example:

- In vivo studies showed that thiazole derivatives could inhibit tumor growth in mouse models, specifically against sarcoma S-180 tumors .

- Cytotoxicity assays revealed selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating a promising therapeutic index .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains |

| Anticancer | Inhibits growth of cancer cell lines (e.g., HT-1080) |

| Anti-inflammatory | Modulates inflammatory cytokines and pathways |

| Neuroprotective | Potential effects on neurodegenerative processes |

Case Study: Anticancer Efficacy

A study conducted by researchers involved the synthesis of lipid-like thiazole derivatives, including this compound. The compounds were evaluated for their cytotoxic effects on human fibrosarcoma HT-1080 cells and mouse hepatoma MG-22A cells. Results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting strong potential for therapeutic applications in oncology .

Dosage and Temporal Effects

The biological activity of this compound varies with dosage. Lower doses tend to exhibit beneficial effects such as reduced inflammation and antimicrobial action, while higher doses may lead to increased cytotoxicity against cancer cells. Studies have also shown that the compound's activity can diminish over time due to metabolic degradation .

Q & A

Q. What are the primary synthetic routes for (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol?

The compound is typically synthesized via condensation reactions. For example, a thiazole precursor (e.g., 2-amino-5-aryl-methylthiazole) can react with chloroacetyl chloride in dioxane under triethylamine catalysis, followed by reflux with ethanol and recrystallization from ethanol-DMF mixtures . Alternative routes may involve functionalization of preformed thiazole rings, such as hydroxymethylation at the 5-position using formaldehyde derivatives under basic conditions .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Chloroacetylation | Dioxane, triethylamine, 20–25°C | ~70–85% |

| Cyclization/Reflux | Ethanol, 4 hours | Moderate |

| Purification | Ethanol-DMF recrystallization | High purity |

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify substituents on the thiazole ring (e.g., ethyl and methyl groups at positions 2 and 4, respectively) and the hydroxymethyl moiety .

- HRMS : High-resolution mass spectrometry confirms the molecular formula (CHNOS, exact mass 157.056 g/mol) .

- X-ray crystallography : Used to resolve crystal packing and hydrogen-bonding interactions, though limited data exist for this specific derivative .

Q. What analytical methods are used to quantify this compound in complex mixtures?

Non-targeted metabolomics approaches, such as UPLC-QExactive Orbitrap HRMS, enable quantification in biological matrices. GC-MS with derivatization (e.g., silylation of the hydroxyl group) improves volatility for accurate detection .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of thiazole ring functionalization?

Regioselectivity at the 5-position is governed by electronic effects. The thiazole’s electron-deficient C5 position facilitates nucleophilic attack, but steric hindrance from the 2-ethyl and 4-methyl groups may require optimized catalysts (e.g., Lewis acids like ZnCl) to enhance hydroxymethylation efficiency. Competing reactions at other positions are minimal due to the ring’s electronic asymmetry .

Q. What strategies mitigate by-product formation during synthesis?

Key challenges include:

- Oxidation of the hydroxymethyl group : Avoided by conducting reactions under inert atmospheres (N/Ar) and using mild reducing agents.

- Ring-opening side reactions : Minimized by controlling pH (neutral to slightly basic) and avoiding prolonged heating .

- Purification : Gradient HPLC or silica gel chromatography isolates the target compound from dimers or unreacted intermediates .

Q. What is the mechanistic basis for the bioactivity of thiazole derivatives like this compound?

Thiazole moieties exhibit diverse bioactivity (antimicrobial, anticancer) due to:

- Electrophilic sulfur : Participates in covalent interactions with microbial enzymes or cellular thiols .

- Hydroxymethyl group : Enhances solubility and enables prodrug formation (e.g., esterification for targeted delivery) .

- Structure-activity relationships (SAR) : Substituents at positions 2 and 4 modulate lipophilicity and membrane permeability, critical for antimicrobial potency .

| Bioactivity | Proposed Mechanism | Reference Compound |

|---|---|---|

| Antimicrobial | Inhibition of bacterial dihydrofolate reductase | Sulfazole |

| Anticancer | Induction of apoptosis via ROS generation | Tiazofurin |

Q. How can computational modeling guide the design of thiazole-based analogs?

Density functional theory (DFT) calculates electron distribution to predict reactive sites. Molecular docking (e.g., AutoDock Vina) screens analogs against targets like HIV-1 protease or bacterial topoisomerase IV, prioritizing derivatives with improved binding affinities .

Data Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.